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Compound of Interest

Compound Name: Omarigliptin

Cat. No.: B609743 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the long-term safety and efficacy of

omarigliptin, a once-weekly dipeptidyl peptidase-4 (DPP-4) inhibitor, with other therapeutic

alternatives for the management of type 2 diabetes mellitus (T2DM). The information presented

is collated from peer-reviewed clinical trials and meta-analyses to support evidence-based

decision-making in research and drug development.

Executive Summary
Omarigliptin, administered once-weekly, has demonstrated comparable long-term efficacy and

safety to the once-daily DPP-4 inhibitor, sitagliptin. Clinical data up to 52 weeks show that

omarigliptin is non-inferior to sitagliptin in glycemic control, as measured by HbA1c reduction.

The safety profiles of both drugs are similar, with a low incidence of adverse events and

hypoglycemia. This guide provides a detailed breakdown of the available data, experimental

protocols of key studies, and a visualization of the underlying signaling pathway.

Data Presentation: Comparative Efficacy and Safety
The following tables summarize the key quantitative data from long-term clinical trials

comparing omarigliptin with other DPP-4 inhibitors.
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Table 1: Comparison of Glycemic Efficacy of
Omarigliptin vs. Sitagliptin (O-QWEST Trial)[1][2][3][4][5]

Efficacy Endpoint
Omarigliptin 25 mg
Once-Weekly
(n=322)

Sitagliptin 100 mg
Once-Daily (n=320)

Between-Group
Difference (95% CI)

Mean Change in

HbA1c from Baseline

at Week 24

-0.47% -0.43% -0.03% (-0.15, 0.08)

Mean Change in

Fasting Plasma

Glucose (FPG) from

Baseline at Week 24

-0.8 mmol/L -0.5 mmol/L -0.2 mmol/L

Patients Achieving

HbA1c <7.0% at

Week 24

51% 49%
Not Statistically

Significant

Patients Achieving

HbA1c <6.5% at

Week 24

27% 23%
Not Statistically

Significant

Table 2: Long-Term Safety and Tolerability of
Omarigliptin vs. Sitagliptin (up to 52 weeks)[6][7]
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Safety Endpoint Omarigliptin Sitagliptin

Overall Adverse Events
Incidence similar to

sitagliptin[1]

Incidence similar to

omarigliptin[1]

Serious Adverse Events
Similar frequency to

sitagliptin[1]

Similar frequency to

omarigliptin[1]

Drug-Related Adverse Events
Similar frequency to

sitagliptin[1]

Similar frequency to

omarigliptin[1]

Symptomatic Hypoglycemia
Low incidence, similar to

sitagliptin[1]

One episode reported in a 24-

week trial[2]

Body Weight No meaningful effect[3][2] No meaningful effect

Table 3: Comparison of Omarigliptin vs. Linagliptin in
Patients with T2DM on Hemodialysis (24 Weeks)[6]

Efficacy Endpoint Omarigliptin Linagliptin p-value

Mean Change in

HbA1c
-0.2% ± 0.6% +0.4% ± 0.8% 0.024

Mean Change in

Blood Glucose after a

single HD session

-18.4 ± 31.4 mg/dL +25.2 ± 59.5 mg/dL 0.019

Hypoglycemia No subjects Not reported -

Experimental Protocols
O-QWEST (Omarigliptin Q Weekly Efficacy and Safety in
Type 2 Diabetes) Trial[1][2][3][8]

Study Design: This was a Phase 3, multicenter, randomized, double-blind, non-inferiority trial

with a 24-week treatment period.[4][5][6]

Patient Population: The study enrolled adults with type 2 diabetes who had inadequate

glycemic control (HbA1c between 6.5% and 9.0%) on stable metformin monotherapy (≥1500
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mg/day).[5][7]

Intervention: Patients were randomized in a 1:1 ratio to receive either omarigliptin 25 mg

once-weekly (with a daily placebo for sitagliptin) or sitagliptin 100 mg once-daily (with a

weekly placebo for omarigliptin).[7]

Primary Efficacy Endpoint: The primary endpoint was the change in HbA1c from baseline at

week 24. Non-inferiority was declared if the upper bound of the 95% confidence interval for

the difference in HbA1c between the two groups was less than 0.3%.[5]

Secondary Efficacy Endpoints: Secondary endpoints included the change from baseline in

fasting plasma glucose (FPG) and the proportion of patients achieving HbA1c goals of

<7.0% and <6.5% at week 24.[7]

Safety Assessments: Safety and tolerability were assessed through the monitoring of

adverse events, serious adverse events, and episodes of hypoglycemia throughout the

study.[5]

Omarigliptin Dose-Ranging and Long-Term Extension
Study[9][10]

Study Design: This was a multicenter, double-blind, randomized, placebo-controlled, dose-

ranging study over 12 weeks, followed by a 66-week extension study to evaluate long-term

safety and tolerability.[8][9]

Patient Population: The study included 685 oral antihyperglycemic agent-naïve or washed-

out subjects with type 2 diabetes.[9]

Intervention: In the initial 12-week phase, patients were randomized to one of five once-

weekly doses of omarigliptin (0.25 mg, 1 mg, 3 mg, 10 mg, or 25 mg) or placebo.[9] In the

66-week extension, subjects on omarigliptin doses other than 25 mg were switched to 25

mg once-weekly. Patients initially on placebo were switched to blinded pioglitazone, which

was later amended to blinded metformin.[8]

Primary Efficacy Endpoint (12-week study): The primary endpoint was the change from

baseline in HbA1c.[9]
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Secondary Efficacy Endpoints (12-week study): Secondary endpoints included changes in 2-

hour postmeal glucose (PMG) and fasting plasma glucose (FPG).[9]

Primary Objective (Extension Study): The primary objective of the extension study was to

assess the safety and tolerability of omarigliptin 25 mg after 78 weeks of treatment.[8]

Secondary Objectives (Extension Study): Secondary objectives included assessing the

changes from baseline in HbA1c, 2-h PMG, and FPG after 78 weeks of treatment with

omarigliptin 25 mg.[8]

Mandatory Visualization
DPP-4 Inhibitor Signaling Pathway
The primary mechanism of action of omarigliptin and other DPP-4 inhibitors is the potentiation

of the incretin system. By inhibiting the DPP-4 enzyme, these drugs prevent the rapid

degradation of the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-

dependent Insulinotropic Polypeptide (GIP).[10][11] This leads to increased levels of active

GLP-1 and GIP, which in turn stimulate glucose-dependent insulin secretion from pancreatic β-

cells and suppress glucagon secretion from pancreatic α-cells, ultimately leading to improved

glycemic control.[10][11]
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Caption: DPP-4 inhibitor mechanism of action.

O-QWEST Trial Workflow
The following diagram illustrates the workflow of the O-QWEST clinical trial, a key head-to-

head comparison of omarigliptin and sitagliptin.
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Caption: O-QWEST clinical trial workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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